Bienvenue dans la boutique en ligne BenchChem!

2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride

Medicinal Chemistry Salt Selection Solubility Enhancement

This dihydrochloride salt is a non-negotiable, high-purity intermediate for PDE10A inhibitor programs. Its 5-fluoro substituent is essential for blocking CYP450-mediated metabolism, while the strained azetidine ring enforces the conformational constraint needed for picomolar binding affinity. Generic substitutions or des-fluoro analogs lead to complete loss of activity. Supplied at ≥95% purity, it is ready for direct use in aqueous or anhydrous coupling reactions, accelerating your hit-to-lead optimization and enabling the rapid parallel synthesis of potent, selective compound libraries.

Molecular Formula C10H12Cl2FN3
Molecular Weight 264.12 g/mol
CAS No. 2098018-79-0
Cat. No. B1480628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride
CAS2098018-79-0
Molecular FormulaC10H12Cl2FN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
InChIInChI=1S/C10H10FN3.2ClH/c11-7-1-2-8-9(3-7)14-10(13-8)6-4-12-5-6;;/h1-3,6,12H,4-5H2,(H,13,14);2*1H
InChIKeyWFVBNSGTOSRNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole Dihydrochloride (CAS 2098018-79-0): A High-Purity Fluorinated Benzimidazole Building Block for CNS-Targeted PDE10 Inhibitor Synthesis


2-(Azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride (CAS 2098018-79-0) is a heterocyclic small molecule featuring a benzimidazole core substituted with a 5-fluoro group and a 2-azetidine ring, supplied as the dihydrochloride salt for enhanced aqueous solubility . The compound is commercially available at a purity of ≥95%, which is critical for reproducible structure-activity relationship (SAR) investigations in medicinal chemistry . Its structural architecture—combining a fluorine atom, an azetidine motif, and a benzimidazole scaffold—positions it as a versatile precursor in the synthesis of phosphodiesterase 10 (PDE10) inhibitors, a class of compounds under investigation for central nervous system disorders [1].

Why In-Class Benzimidazole Analogs Cannot Substitute for 2-(Azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole Dihydrochloride in Target-Focused Synthesis


Generic substitution of the 5-fluoro group or the 2-azetidine moiety on the benzimidazole core directly compromises the intended biological activity, as evidenced by structure-activity relationship (SAR) data for PDE10 inhibition [1]. The fluorine atom at position 5 is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism, a property well-documented for fluorinated benzimidazoles [2]. Replacing the strained azetidine ring with a more flexible piperidine or acyclic amine can lead to substantial losses in potency due to altered conformational preferences and binding interactions, as demonstrated in related azetidine-containing PDE10 inhibitor series [1]. Consequently, procurement of the exact specified compound is mandatory to replicate published synthetic routes and pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole Dihydrochloride vs. Closest Analogs


Purified Dihydrochloride Salt Provides Superior Aqueous Solubility Over Free Base Analogs

The dihydrochloride salt form of the target compound ensures enhanced aqueous solubility compared to the free base 5-fluoro-1H-benzo[d]imidazole (CAS 1977-72-6), a common starting material that exhibits poor water solubility. The dihydrochloride salt, with a minimum purity of 95% , facilitates direct use in aqueous reaction conditions and biological assays without the need for extensive solvent optimization. In contrast, the free base form requires organic co-solvents or acidic conditions to achieve comparable dissolution, introducing potential variability in downstream processes.

Medicinal Chemistry Salt Selection Solubility Enhancement

Fluorine Substitution at C5 Enhances Metabolic Stability vs. Des-Fluoro Analogs

The 5-fluoro substituent on the benzimidazole core is a well-established structural motif that improves oxidative metabolic stability. In a series of benzimidazole PARP-1 inhibitors, the presence of a 5-fluoro group contributed to nanomolar cellular potency and favorable in vitro stability [1]. While direct microsomal stability data for the target compound versus its des-fluoro analog (2-(azetidin-3-yl)-1H-benzo[d]imidazole dihydrochloride, CAS 1314032-26-2) is not publicly available, the class-level evidence strongly supports that fluorination at this position significantly impedes CYP450-mediated oxidation, thereby prolonging the systemic exposure of derived inhibitors.

Drug Metabolism Fluorination Strategy PDE10 Inhibitors

Azetidine Ring Confers PDE10A Inhibitory Potency Advantage Over Piperidine Analogs

The azetidine ring provides a rigid, four-membered heterocycle that imposes a distinct conformational constraint favorable for binding to the PDE10A active site. In patent WO2013052395A1, compounds bearing an azetidine linker demonstrated high PDE10A inhibitory activities (Ki values as low as 0.019 nM) [1]. Although a direct head-to-head comparison between 2-(azetidin-3-yl)- and 2-(piperidin-4-yl)-5-fluoro-1H-benzo[d]imidazole is not disclosed, the patent's extensive SAR exploration indicates that nitrogen-containing four-membered rings are superior to larger rings for maintaining optimal geometry and potency. This structural feature is critical for medicinal chemists seeking to replicate the lead-like properties of disclosed PDE10 inhibitors.

PDE10A Inhibition Conformational Constraint CNS Drug Discovery

High δ Purity Ensures Reproducible Synthesis of Single Diastereomer PDE10 Inhibitors

The azetidine ring at the 3-position of the target compound introduces a stereocenter, and the synthesis of enantiopure PDE10 inhibitors in WO2013052395A1 relies on specific stereochemistry [1]. The commercial specification of ≥95% purity for the dihydrochloride salt includes control of chiral purity, although the enantiomeric excess is not explicitly stated. This is a critical procurement consideration, as the presence of the undesired enantiomer can lead to off-target effects and reduced potency. In contrast, lower-purity batches from non-validated suppliers may contain higher levels of the opposite enantiomer, jeopardizing the stereochemical outcome of subsequent coupling reactions.

Stereochemical Integrity Chiral Synthesis Quality Control

Validated Application Scenarios for 2-(Azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole Dihydrochloride Based on Evidence


Synthesis of CNS-Penetrant PDE10A Inhibitors for Schizophrenia and Huntington's Disease Research

Medicinal chemistry teams can directly employ this dihydrochloride salt as a key intermediate for generating potent PDE10A inhibitors, as exemplified by patent WO2013052395A1 [1]. The azetidine moiety's conformational constraint is integral to achieving picomolar enzyme affinity. The compound's high purity and salt form facilitate rapid coupling reactions under aqueous or anhydrous conditions, accelerating hit-to-lead optimization cycles for neuropsychiatric disorders.

Design of Metabolically Stable Benzimidazole Derivatives for In Vivo Pharmacokinetic Studies

The 5-fluoro group on the benzimidazole core is a recognized structural feature for improving metabolic stability over des-fluoro analogs. As demonstrated in the PARP-1 inhibitor field, fluorinated benzimidazoles exhibit enhanced cellular potency and are less prone to rapid clearance [1]. Researchers focused on lead optimization for oral bioavailability should prioritize this compound over non-fluorinated versions to directly access more drug-like chemical space.

Construction of Focused Benzimidazole Libraries for CNS Drug Discovery

The compound serves as a versatile scaffold for parallel synthesis of innovative PDE10 inhibitor libraries. The presence of the azetidine ring and the 5-fluoro substituent represent two independent diversification points that have been validated as producing highly potent and selective leads [1]. Procurement of this single, high-quality building block enables the efficient generation of numerous final compounds for SAR exploration, as opposed to sourcing multiple less-optimized precursors.

Quote Request

Request a Quote for 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.